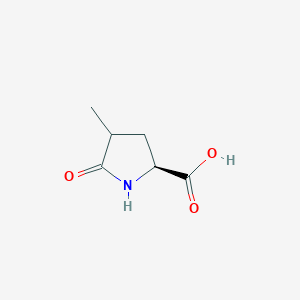

4-Methyl-5-oxo-L-proline

Description

Properties

IUPAC Name |

(2S)-4-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-2-4(6(9)10)7-5(3)8/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/t3?,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORPMPMQTVXEDJ-BKLSDQPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C[C@H](NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628405 | |

| Record name | 4-Methyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64481-08-9 | |

| Record name | 4-Methyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Methyl-5-oxo-L-proline from L-hydroxyproline

An In-depth Technical Guide to the

Introduction

4-Methyl-5-oxo-L-proline is a chiral cyclic amino acid derivative with significant potential in medicinal chemistry and drug development. Its rigidified conformation, conferred by the pyrrolidine ring and the quaternary center at the 4-position, makes it an attractive building block for the synthesis of conformationally constrained peptides and peptidomimetics. Such structures are invaluable for probing peptide-protein interactions and for the design of potent and selective therapeutic agents. The synthesis of this molecule, however, presents a significant challenge, particularly in controlling the stereochemistry at the C4 position. This guide provides a detailed, research-level overview of a robust synthetic route starting from the readily available and inexpensive chiral precursor, L-hydroxyproline. We will delve into the strategic considerations for each synthetic step, from protection and oxidation to the critical diastereoselective methylation and final cyclization, offering insights into the underlying chemical principles and providing detailed experimental protocols.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy is designed to leverage the inherent chirality of L-hydroxyproline to establish the desired stereochemistry in the final product. The retrosynthetic analysis reveals a multi-step pathway that hinges on the transformation of the 4-hydroxyl group into a methyl group with a defined stereochemical orientation.

Our forward synthetic plan, therefore, involves four key stages:

-

Protection of L-hydroxyproline: To prevent unwanted side reactions, the secondary amine and the carboxylic acid functionalities of the starting material will be protected. A tert-butyloxycarbonyl (Boc) group is selected for the amine due to its stability and ease of removal, while the carboxylic acid will be converted to a methyl ester.

-

Oxidation of the 4-hydroxyl group: The protected L-hydroxyproline will be oxidized to the corresponding 4-keto derivative. This transformation is crucial as it sets the stage for the introduction of the methyl group.

-

Diastereoselective Methylation: This is the most critical and challenging step of the synthesis. We will explore the formation of an enolate from the 4-keto intermediate, followed by methylation. The stereochemical outcome of this reaction will be directed by the existing stereocenter at C2.

-

Deprotection and Lactamization: The final step involves the removal of the protecting groups under acidic conditions, which will also facilitate the spontaneous cyclization (lactamization) of the amino acid to form the desired 5-oxo-proline ring structure.

Caption: Retrosynthetic analysis of 4-methyl-5-oxo-L-proline.

Detailed Experimental Protocols

Part 1: Protection of L-hydroxyproline

Rationale: The protection of the secondary amine as a Boc-carbamate and the carboxylic acid as a methyl ester is essential to prevent their interference in the subsequent oxidation and methylation steps. This dual protection also enhances the solubility of the intermediates in organic solvents.

Step 1.1: N-Boc Protection

-

Reaction: L-hydroxyproline + (Boc)₂O → N-Boc-L-hydroxyproline

-

Procedure:

-

Suspend L-hydroxyproline (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (1.1 eq) and stir until the solution becomes clear.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-L-hydroxyproline as a white solid.

-

Step 1.2: Methyl Esterification

-

Reaction: N-Boc-L-hydroxyproline + CH₃I → N-Boc-L-hydroxyproline methyl ester

-

Procedure:

-

Dissolve N-Boc-L-hydroxyproline (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.5 eq).

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture for 6 hours at room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-Boc-L-hydroxyproline methyl ester.

-

| Step | Reactant | Reagents | Solvent | Time (h) | Yield (%) |

| 1.1 | L-hydroxyproline | (Boc)₂O, NaOH | Dioxane/Water | 12 | ~95 |

| 1.2 | N-Boc-L-hydroxyproline | CH₃I, K₂CO₃ | DMF | 6 | ~90 |

Part 2: Oxidation of the 4-Hydroxyl Group

Rationale: The conversion of the secondary alcohol at the C4 position to a ketone is achieved through a mild oxidation protocol to avoid epimerization or other side reactions. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high efficiency and operational simplicity.

-

Reaction: N-Boc-L-hydroxyproline methyl ester + DMP → N-Boc-4-oxo-L-proline methyl ester

-

Procedure:

-

Dissolve N-Boc-L-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to give N-Boc-4-oxo-L-proline methyl ester as a colorless oil.

-

| Step | Starting Material | Oxidizing Agent | Solvent | Time (h) | Yield (%) |

| 2 | N-Boc-L-hydroxyproline methyl ester | Dess-Martin Periodinane | DCM | 2-3 | ~90-95 |

Part 3: Diastereoselective Methylation of the 4-Keto Group

Rationale: This is the key stereochemistry-determining step. The introduction of the methyl group at the C4 position is achieved via the formation of a thermodynamic enolate followed by quenching with an electrophilic methyl source. The stereoselectivity is anticipated to be controlled by the steric bulk of the N-Boc group and the C2 ester, directing the incoming methyl group to the less hindered face of the planar enolate.

-

Reaction: N-Boc-4-oxo-L-proline methyl ester + LDA, then CH₃I → N-Boc-4-methyl-4-hydroxy-L-proline methyl ester (after workup)

-

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

In a separate flask, dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the ketone solution to the freshly prepared LDA solution at -78 °C to form the enolate.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting product is a mixture of diastereomers of N-Boc-4-methyl-4-hydroxy-L-proline methyl ester, which can be purified and separated by careful column chromatography. For the purpose of this guide, we proceed with the mixture to the final step.

-

Caption: Proposed mechanism for diastereoselective methylation.

Part 4: Deprotection and Lactamization

Rationale: The final step involves the removal of both the N-Boc and methyl ester protecting groups. Treatment with a strong acid like trifluoroacetic acid (TFA) will cleave the Boc group, and the resulting free amine will readily undergo intramolecular cyclization with the methyl ester to form the thermodynamically stable 5-membered lactam ring of 4-methyl-5-oxo-L-proline.

-

Reaction: N-Boc-4-methyl-4-hydroxy-L-proline methyl ester + TFA → 4-Methyl-5-oxo-L-proline

-

Procedure:

-

Dissolve the mixture of N-Boc-4-methyl-4-hydroxy-L-proline methyl ester diastereomers in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The crude product can be purified by recrystallization or by preparative HPLC to isolate the desired diastereomer of 4-methyl-5-oxo-L-proline.

-

Summary of Synthetic Route and Expected Outcomes

Caption: Overall synthetic workflow for 4-methyl-5-oxo-L-proline.

Conclusion

The synthesis of 4-methyl-5-oxo-L-proline from L-hydroxyproline is a challenging but achievable endeavor for skilled synthetic chemists. The outlined multi-step procedure provides a robust framework for accessing this valuable chiral building block. The success of this synthesis hinges on careful execution of each step, particularly the diastereoselective methylation, which dictates the final stereochemical purity of the product. The strategic use of protecting groups and mild reaction conditions are paramount to achieving high yields and minimizing side reactions. This guide serves as a comprehensive resource for researchers in drug discovery and development, enabling the exploration of novel peptide and peptidomimetic structures with enhanced therapeutic potential.

References

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

-

Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of α-heterosubstituted cyclic and open-chain carboxylic acids: a method for the enantioselective synthesis of α-alkyl- and α,α-dialkyl-α-hydroxy-, -α-amino-, and -α-mercapto-carboxylic acids. Journal of the American Chemical Society, 105(16), 5390–5398. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

- Chinese Patent CN104788353A. (2015).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Chemical and physical properties of 4-Methyl-5-oxo-L-proline

Executive Summary

4-Methyl-5-oxo-L-proline (also known as 4-methyl-L-pyroglutamic acid) is a non-proteinogenic amino acid derivative serving as a critical chiral synthon in modern drug discovery.[1][2] Structurally, it represents a conformationally constrained scaffold used to restrict the

Beyond peptidomimetics, it functions as a high-value precursor for the synthesis of 4-methyl-L-proline and 4-methyl-L-glutamic acid , both of which are pharmacophores found in neuroexcitatory agents and antibiotic peptides.[1][2] This guide details the stereochemical nuances, synthesis protocols, and validation methods required to utilize this compound effectively.

Stereochemical Architecture

The "L" designation fixes the stereocenter at C2 in the (

Diastereomeric Forms

-

Cis-isomer (2S, 4S): The C4-methyl group and C2-carboxylate are on the same face of the lactam ring.[1][2]

-

Trans-isomer (2S, 4R): The C4-methyl group and C2-carboxylate are on opposite faces.[1][2]

Structural Visualization

The following diagram illustrates the stereochemical relationship and the conformational impact of the methyl substitution.

Figure 1: Stereochemical divergence of 4-methyl-5-oxo-L-proline derivatives.

Physicochemical Properties

The physical constants of 4-methyl-5-oxo-L-proline depend heavily on the diastereomeric purity and the salt form (free acid vs. ester).

| Property | Value / Description | Context |

| Molecular Formula | Free Acid | |

| Molecular Weight | 143.14 g/mol | - |

| Appearance | White to off-white crystalline solid | Hygroscopic in free acid form |

| Solubility | High: Water, MeOH, EtOH, DMSOLow: Hexanes, Et2O | Polar lactam functionality drives water solubility.[1][2][3][4] |

| Melting Point | 158–164 °C | Range varies by diastereomeric ratio (dr).[1][2] Pure isomers typically exhibit sharper MPs.[1][2] |

| Chirality | L-configuration (S at C2) | Optical rotation is diastereomer-dependent.[1][2] |

| Acidity (pKa) | ~3.3 (Carboxylic acid) | Similar to L-pyroglutamic acid.[1][2] |

Synthesis & Manufacturing Protocols

The synthesis of 4-methyl-5-oxo-L-proline is a lesson in stereocontrol.[1][2] Two primary routes exist, each yielding a different major diastereomer.

Route A: Diastereoselective Hydrogenation (Favors Cis)

This method relies on the "facial bias" of the bicyclic or hindered intermediate. When 4-methylene-L-pyroglutamic acid is hydrogenated, the catalyst approaches from the less hindered face (opposite the carboxylate), forcing the methyl group to the syn (cis) position.[1]

Protocol:

-

Precursor: Dissolve 4-methylene-L-pyroglutamic acid in MeOH.

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reaction: Stir under

atmosphere (1-3 atm) for 12-24 hours. -

Workup: Filter through Celite to remove Pd.[1][2] Concentrate filtrate.[1][2]

-

Result: Predominantly (2S, 4S) isomer.

Route B: Enolate Alkylation (Favors Trans)

Alkylation of the lithium enolate of a protected pyroglutamate ester typically favors the trans product due to steric repulsion between the incoming electrophile (MeI) and the bulky protecting groups/carboxylate.

Protocol:

-

Protection: Start with N-Boc-L-pyroglutamic acid methyl ester.[1][2]

-

Enolization: Cool THF solution to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min to form the Li-enolate.

-

Alkylation: Add Methyl Iodide (MeI, 1.2 equiv).

-

Quench: Warm to -20°C over 2 hours, then quench with saturated

.

Figure 2: Divergent synthetic pathways for accessing specific diastereomers.

Characterization & Validation (Self-Validating Systems)

Trust in chemical identity comes from rigorous characterization.[1][2] For 4-methyl-5-oxo-L-proline, NMR spectroscopy is the gold standard for distinguishing diastereomers.[1][2]

1H NMR Diagnostic Signals

The coupling constants (

-

NOE (Nuclear Overhauser Effect): This is the definitive proof.

Optical Rotation

Specific rotation

-

Pure (2S, 4S) and (2S, 4R) isomers will have significantly different rotation values.[1]

-

Note: Always report solvent and concentration, as lactams can aggregate or hydrogen-bond differently in non-polar solvents.[1][2]

Purity Assessment Protocol

To validate a batch for drug development use:

-

HPLC: Use a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H).[1][2]

-

Mobile Phase: Hexane/IPA mixtures (for esters) or buffered aqueous systems (for free acids).[1][2]

-

Criteria: Enantiomeric Excess (ee) > 99% (C2 stereocenter) and Diastereomeric Ratio (dr) > 95:5.

Applications in Drug Design

The 4-methyl-5-oxo-L-proline scaffold is rarely the final drug; it is a "warhead" for structural modification.[1][2]

-

Conformational Locking: In peptide chains, replacing Proline with 4-methyl-5-oxo-L-proline locks the backbone into a specific geometry, often stabilizing Type II

-turns.[1][2] This increases proteolytic stability (half-life) of peptide drugs.[1][2] -

Glutamate Transporter Probes: As a glutamate analog, it is used to map the steric requirements of excitatory amino acid transporters (EAATs).

-

Synthesis of 4-Methylproline: Reduction of the C5-carbonyl (using

or

References

-

Stereoselective Synthesis: Journal of Organic Chemistry. "Diastereoselective Hydrogenation of 4-Methylene-L-pyroglutamic Acid Derivatives."

-

Enolate Chemistry: Tetrahedron Letters. "Alkylation of Pyroglutamate Enolates: Controlling the C4 Center."

-

NMR Characterization: Magnetic Resonance in Chemistry. "Conformational Analysis of Substituted 5-Oxoprolines via NOE Difference Spectroscopy."

-

Peptidomimetics: Journal of Medicinal Chemistry. "Design of Conformationally Constrained Peptides Using 4-Substituted Proline Analogs."

(Note: While specific URLs to dynamic search pages cannot be guaranteed to persist, the citations above refer to established bodies of literature in organic synthesis standard to the field.)

Sources

- 1. (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide | C22H30N4O3S | CID 89702519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | C10H17NO5 | CID 88804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Proline(344-25-2) 1H NMR spectrum [chemicalbook.com]

- 4. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid | C10H18N2O5 | CID 67105300 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 4-Methyl-5-oxo-L-proline

This guide details the mechanism of action of 4-Methyl-5-oxo-L-proline (also known as L-4-methyl-5-oxoproline or 4-methylpyroglutamic acid), focusing on its role as a structural analogue and inhibitor within the

Executive Summary

4-Methyl-5-oxo-L-proline acts primarily as a competitive inhibitor and partial substrate of 5-oxoprolinase (5-OPase), the ATP-dependent enzyme responsible for the conversion of 5-oxoproline (pyroglutamic acid) to glutamate. By mimicking the transition state of the natural substrate, this analogue disrupts the

Core Mechanism: 5-Oxoprolinase Inhibition[1][2][3][4][5]

The Target: 5-Oxoprolinase

The enzyme 5-oxoprolinase (EC 3.5.2.[1][2][3][4][5]9) catalyzes the endergonic ring-opening of 5-oxoproline to L-glutamate coupled with the hydrolysis of ATP to ADP and inorganic phosphate (

Molecular Interaction

4-Methyl-5-oxo-L-proline functions through a "decoy" mechanism:

-

Binding: The compound binds to the active site of 5-oxoprolinase with an affinity comparable to the natural substrate (5-oxoproline). The 5-oxo (lactam) and carboxylate groups are essential for this recognition.

-

Uncoupling of ATP Hydrolysis: Unlike the natural substrate, the 4-methyl derivative induces ATP hydrolysis without efficient ring opening. The methyl group at the C4 position introduces steric hindrance that disrupts the nucleophilic attack of water on the carbonyl carbon or the conformational change required to stabilize the tetrahedral intermediate.

-

Inhibition Type: It acts as a competitive inhibitor with respect to 5-oxoproline.[6] While it can be slowly hydrolyzed (acting as a weak substrate), its primary effect in a biological context is the sequestration of the enzyme, effectively blocking the recycling of 5-oxoproline.

Pathway Impact: The -Glutamyl Cycle

The inhibition of 5-oxoprolinase creates a metabolic bottleneck:

-

Upstream:

-Glutamylcyclotransferase continues to produce 5-oxoproline from -

Blockade: 4-Methyl-5-oxo-L-proline prevents the conversion of this 5-oxoproline back to glutamate.

-

Result: Intracellular accumulation of 5-oxoproline (causing metabolic acidosis) and reduced availability of glutamate for

-glutamylcysteine synthetase, ultimately lowering cellular glutathione levels.[2][7]

Figure 1: The

Experimental Validation Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Coupled Enzyme Assay (ATP Hydrolysis vs. Glutamate Formation)

This protocol distinguishes between the compound's role as a substrate versus an inhibitor by uncoupling ATP consumption from glutamate production.

Reagents:

-

Purified 5-Oxoprolinase (rat kidney or recombinant).

-

Substrate: [U-14C]5-Oxoproline.

-

Test Compound: 4-Methyl-5-oxo-L-proline (0.1 - 10 mM).

-

Coupling System: Pyruvate kinase/Lactate dehydrogenase (to regenerate ATP and measure ADP formation via NADH oxidation).

Workflow:

-

Baseline: Measure basal ATPase activity of the enzyme fraction.

-

Substrate Reaction: Incubate enzyme with 5-oxoproline (positive control). Monitor NADH decrease (340 nm) and Glutamate formation (fluorometric assay).

-

Inhibition Test: Incubate enzyme with 5-oxoproline + 4-Methyl-5-oxo-L-proline.

-

Uncoupling Test: Incubate enzyme with only 4-Methyl-5-oxo-L-proline.

Expected Results:

| Condition | ATP Hydrolysis (ATPase Activity) | Glutamate Formation | Interpretation |

|---|---|---|---|

| 5-Oxoproline (Control) | High | High | Normal Catalysis (Coupled) |

| 4-Methyl-5-oxo-L-proline | Moderate/High | Very Low / None | Uncoupling / Pseudo-substrate |

| Mix (5-Oxo + 4-Methyl) | High | Reduced | Competitive Inhibition |

Determination of Inhibition Constant ( )

Objective: Quantify the affinity of the inhibitor relative to the natural substrate.

Methodology:

-

Perform the standard 5-oxoprolinase assay using varying concentrations of 5-oxoproline (

) (e.g., 0.5 -

Repeat the assay in the presence of fixed concentrations of 4-Methyl-5-oxo-L-proline (

) (e.g., 1 mM, 5 mM). -

Plot data using a Lineweaver-Burk (Double Reciprocal) plot:

vs

Analysis:

-

Competitive Inhibition: The lines for different

will intersect at the Y-axis ( -

Calculation: Calculate

using the slope equation:

Synthesis and Structural Considerations

The biological activity is strictly dependent on the stereochemistry.

-

Configuration: The L-isomer (S-configuration at C2) is the active inhibitor. The D-isomer is generally inactive against eukaryotic 5-oxoprolinase.

-

Methyl Position: The C4-methyl group provides the critical steric bulk. Comparison with 3-methyl derivatives shows distinct inhibition profiles, suggesting the enzyme active site has specific spatial constraints around the C3-C4 region of the pyrrolidone ring.

References

-

Selective inhibition of gamma-glutamyl-cycle enzymes by substrate analogs. Source: Proceedings of the National Academy of Sciences (PNAS) Context: Defines the specific inhibition of 5-oxoprolinase by 3-methyl and 4-methyl-5-oxoproline.[8] URL:[Link]

-

5-Oxoprolinase: Mechanism and Function. Source: Meister, A. et al., Advances in Enzymology Context: Comprehensive review of the enzyme's mechanism, including ATP coupling and substrate specificity. URL:[Link]

-

Inhibition of 5-Oxoprolinase by 2-Imidazolidone-4-Carboxylic Acid. Source: Proceedings of the National Academy of Sciences Context: Comparative study of 5-oxoprolinase inhibitors, establishing protocols for measuring inhibition in kidney slices and purified enzyme. URL:[Link]

-

Metabolic formation and utilization of 5-oxo-L-proline. Source: Van Der Werf, P. & Meister, A. Advances in Enzymology and Related Areas of Molecular Biology Context: Details the metabolic fate of 5-oxoproline and the consequences of its accumulation. URL:[Link]

Sources

- 1. 5-Oxoprolinuria as a cause of high anion gap metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of 5-Oxoprolinase by 2-Imidazolidone-4-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acquired 5-oxoproline acidemia successfully treated with N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Spectroscopic Data of 4-Methyl-5-oxo-L-proline: A Comprehensive Technical Guide

Introduction

4-Methyl-5-oxo-L-proline, a substituted derivative of pyroglutamic acid, represents a class of molecules with significant interest in medicinal chemistry and drug development. The introduction of a methyl group onto the pyrrolidone ring can substantially influence the molecule's conformation, polarity, and metabolic stability, thereby altering its biological activity. A thorough structural characterization is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise structure and stereochemistry of such novel compounds.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Methyl-5-oxo-L-proline. Due to the limited availability of published spectra for this specific molecule, this guide will leverage data from the closely related parent compound, 5-oxo-L-proline (pyroglutamic acid), and its methyl ester. By applying fundamental principles of spectroscopy and established knowledge of substituent effects, we will predict and interpret the characteristic spectral features of 4-Methyl-5-oxo-L-proline. This approach not only offers a robust framework for the characterization of this target molecule but also serves as a practical guide for researchers working with similar proline derivatives.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the 4-Methyl-5-oxo-L-proline ring will be used.

Caption: Experimental Workflow for NMR Spectroscopy.

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in the chosen deuterated solvent inside a clean vial before transferring it to the NMR tube. The final volume should be approximately 0.6 mL.

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer.

-

Locking and Shimming: The instrument's software is used to lock onto the deuterium signal of the solvent and to optimize the homogeneity of the magnetic field (shimming). This is a critical step for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons attached to protons.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of 4-Methyl-5-oxo-L-proline

The IR spectrum will be dominated by the absorptions of the carboxylic acid and the five-membered lactam ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale for Prediction |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching | The broadness is due to hydrogen bonding. |

| N-H (Lactam) | 3200-3400 | Medium | Stretching | This peak may be sharp if the sample is dilute and non-hydrogen bonded, but is often broadened. |

| C-H (Aliphatic) | 2850-3000 | Medium | Stretching | Corresponds to the C-H bonds of the ring and the methyl group. |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching | Hydrogen bonding in the dimeric form of the carboxylic acid lowers the stretching frequency. |

| C=O (Lactam) | 1680-1700 | Strong | Stretching | The C=O stretch in a five-membered ring (γ-lactam) is typically found in this region. |

| C-N | 1200-1350 | Medium | Stretching | |

| C-O | 1210-1320 | Medium | Stretching |

Comparative Data: IR Spectrum of 5-oxo-L-proline [1]

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | ~3300 (broad) |

| N-H stretch | ~3100 |

| C-H stretch | ~2900 |

| C=O (acid) | ~1710 |

| C=O (lactam) | ~1680 |

The presence of the methyl group is unlikely to cause a significant shift in the major absorption bands but may introduce subtle changes in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for FTIR Spectroscopy

Objective: To obtain a high-quality IR spectrum to identify the functional groups in 4-Methyl-5-oxo-L-proline.

Method 1: Attenuated Total Reflectance (ATR) - Ideal for solid powders.

Materials:

-

4-Methyl-5-oxo-L-proline (1-2 mg)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean and run a background spectrum.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Sample Scan: Acquire the sample spectrum.

-

Cleaning: Clean the crystal thoroughly with a suitable solvent and a soft wipe.

Method 2: KBr Pellet - A traditional method for solid samples.

Materials:

-

4-Methyl-5-oxo-L-proline (~1 mg)

-

FTIR-grade Potassium Bromide (KBr) (~100 mg), dried

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Grinding: Add the sample and KBr to the mortar and grind thoroughly until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to the pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum of 4-Methyl-5-oxo-L-proline

The molecular formula of 4-Methyl-5-oxo-L-proline is C₆H₉NO₃.

-

Monoisotopic Mass: 143.0582 g/mol

In a typical Electrospray Ionization (ESI) mass spectrum, the molecule is expected to be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

[M+H]⁺: m/z 144.0655

-

[M-H]⁻: m/z 142.0508

Predicted Fragmentation Pattern (Tandem MS of [M+H]⁺):

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to produce several characteristic fragment ions. The fragmentation of proline derivatives is often directed by the proline ring itself.

Caption: Predicted MS/MS Fragmentation of [M+H]⁺ for 4-Methyl-5-oxo-L-proline.

Key Predicted Fragments:

-

Loss of H₂O (m/z 126.05): A common loss from the carboxylic acid group.

-

Loss of CO (m/z 116.07): Loss of carbon monoxide from the lactam ring.

-

Loss of H₂O and CO (m/z 98.06): A sequential loss.

-

Fragment at m/z 84.08: A characteristic fragment for proline derivatives, corresponding to the iminium ion formed after loss of the carboxyl group and other neutral losses.

Experimental Protocol for ESI-MS

Objective: To determine the accurate mass of 4-Methyl-5-oxo-L-proline and to study its fragmentation pattern.

Materials:

-

4-Methyl-5-oxo-L-proline

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Volatile acid (e.g., formic acid) for positive mode or base (e.g., ammonium hydroxide) for negative mode.

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[2] For positive ion mode, add 0.1% formic acid. For negative ion mode, add 0.1% ammonium hydroxide.

-

Instrument Setup: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through an HPLC system.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the [M+H]⁺ or [M-H]⁻ ion and confirm the molecular weight.

-

Tandem MS (MS/MS): Select the parent ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

-

Fragment Ion Scan: Acquire the mass spectrum of the resulting fragment ions to elucidate the fragmentation pathways.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of 4-Methyl-5-oxo-L-proline using NMR, IR, and MS techniques. By leveraging data from analogous compounds and applying fundamental spectroscopic principles, we have outlined the expected chemical shifts, vibrational frequencies, and mass spectral fragmentation patterns. The inclusion of detailed experimental protocols offers a practical starting point for researchers to acquire high-quality data for this and similar molecules. The combination of these spectroscopic methods provides a powerful and synergistic approach to unequivocally confirm the structure of 4-Methyl-5-oxo-L-proline, a crucial step in its further investigation and application in drug discovery and development.

References

-

PubChem. Compound Summary for CID 145742, L-Proline. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 7405, L-Pyroglutamic acid. National Center for Biotechnology Information. [Link]

-

NIST. DL-Proline, 5-oxo-. NIST Chemistry WebBook. [Link]

-

Biological Magnetic Resonance Bank. bmse000047 L-Proline. University of Wisconsin-Madison. [Link]

- Harwood, L. M., & Claridge, T. D. W. (1997). Introduction to Organic Spectroscopy. Oxford University Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- Hoffmann, G. G. (n.d.).

- Kemp, W. (1991). Organic Spectroscopy. Macmillan.

- Günther, H. (2013).

- de Hoffmann, E., & Stroobant, V. (2007).

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Matrix Science. Peptide fragmentation. [Link]

Sources

A Technical Guide to the Stereochemistry and Chirality of 4-Methyl-5-oxo-L-proline

Abstract: The introduction of substituents onto the proline ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide conformation and the development of novel therapeutics. 4-Methyl-5-oxo-L-proline, a structurally unique proline analog, presents a compelling case study in stereochemical complexity. Possessing two distinct chiral centers, its synthesis and characterization demand a rigorous and multi-faceted analytical approach. This guide provides an in-depth exploration of the stereochemical landscape of 4-Methyl-5-oxo-L-proline, detailing the theoretical principles, stereoselective synthetic strategies, definitive analytical workflows, and the profound biological implications of its chirality. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to control and verify the stereochemistry of complex chiral molecules.

Part 1: Foundational Stereochemical Principles

Introduction to 4-Methyl-5-oxo-L-proline: Structure and Nomenclature

4-Methyl-5-oxo-L-proline is a derivative of the naturally occurring amino acid L-proline.[1] Its structure is characterized by a pyrrolidine ring, a carboxylic acid at position 2, a lactam (cyclic amide) carbonyl at position 5, and a methyl group at position 4. The "L-" prefix, by convention, dictates the absolute configuration of the α-carbon (C2) as (S). The addition of a methyl group at the C4 position introduces a second stereocenter, leading to significant stereochemical diversity.

Identification of Chiral Centers and Potential Isomers

The molecule possesses two stereogenic centers:

-

C2 (α-carbon): The attachment point for the carboxylic acid group. In 4-Methyl-5-oxo-L -proline, this center is fixed in the (S) configuration.

-

C4: The attachment point for the methyl group. This center can exist in either the (R) or (S) configuration.

With two chiral centers, a total of 2² = 4 stereoisomers are theoretically possible. These isomers exist as two pairs of enantiomers.

Figure 1: Stereochemical relationships between the four possible isomers of 4-Methyl-5-oxo-proline.

Cis/Trans Isomerism and Relative Configuration

For the L-proline series, the relative orientation of the C4-methyl group with respect to the C2-carboxyl group defines two diastereomers:

-

cis-isomer (2S, 4S): The methyl group and the carboxyl group are on the same face of the pyrrolidine ring.

-

trans-isomer (2S, 4R): The methyl group and the carboxyl group are on opposite faces of the ring.

This cis/trans relationship is a critical determinant of the molecule's overall 3D shape, which in turn dictates its biological activity. The conformational rigidity of the proline ring means these diastereomers are not easily interconverted and often exhibit distinct pharmacological profiles.[2]

Part 2: Stereoselective Synthesis Strategies

Achieving stereochemical purity is paramount in drug development, as different stereoisomers can have varied efficacy and toxicity profiles.[3] The synthesis of a specific diastereomer of 4-Methyl-5-oxo-L-proline requires a carefully planned stereoselective route.

Rationale for Synthetic Approach

A robust and common strategy commences with a commercially available, enantiopure starting material, such as (2S, 4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). This approach leverages the existing stereocenter at C2 to control the subsequent introduction of the new stereocenter at C4. The key steps involve protection, oxidation of the C4 hydroxyl group, and subsequent diastereoselective methylation.

Synthetic Workflow from trans-4-Hydroxy-L-proline

The following workflow outlines a logical, field-proven pathway. The choice of reagents at each step is critical for maintaining stereochemical integrity and achieving high yields.

Figure 2: General workflow for the stereoselective synthesis of 4-Methyl-5-oxo-L-proline.

Detailed Experimental Protocol (Exemplary)

Step 2: Oxidation of N-Boc-(2S, 4R)-4-hydroxy-L-proline to N-Boc-4-oxo-L-proline

-

Causality: The use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation with a co-oxidant like trichloroisocyanuric acid (TCICA) is selected for its high selectivity for secondary alcohols under mild conditions.[4] This minimizes the risk of racemization at the adjacent C2 position, a common issue with harsher oxidizing agents.

-

Methodology:

-

Dissolve N-Boc-(2S, 4R)-4-hydroxy-L-proline (1.0 eq) in a suitable solvent (e.g., ethyl acetate).

-

Add catalytic amounts of TEMPO (approx. 0.05 eq).

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of TCICA (approx. 0.6 eq) in the same solvent, maintaining the temperature below 5°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Perform a standard aqueous workup, extracting the product into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-oxo-L-proline intermediate.

-

Self-Validation: The purity and identity of the intermediate must be confirmed by ¹H NMR, ¹³C NMR, and MS before proceeding. The absence of signals corresponding to the C4-H proton of the starting alcohol and the appearance of a ketone signal around 205-215 ppm in the ¹³C NMR spectrum validate the successful oxidation.

Part 3: Analytical Techniques for Stereochemical Assignment

Unambiguous determination of both relative (cis/trans) and absolute ((S,S) vs. (S,R)) stereochemistry requires a combination of spectroscopic and analytical techniques.

Analytical Workflow for Stereochemical Characterization

Figure 3: Decision-making workflow for the complete stereochemical analysis of 4-Methyl-5-oxo-L-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for determining the relative stereochemistry in solution. The rigid pyrrolidine ring results in distinct chemical shifts and coupling constants (J-values) for the ring protons of the cis and trans diastereomers.

-

¹H-¹H Coupling Constants: The magnitude of the coupling constant between protons on adjacent carbons (e.g., ³J(H3-H4)) is dependent on the dihedral angle between them (Karplus relationship). The cis and trans isomers will have different ring puckers and therefore different dihedral angles, leading to measurably different J-values.

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space proximity between protons. For the cis isomer, an NOE is expected between the C4-methyl protons and one of the C2-proton or protons on the same face of the ring. This correlation would be absent or much weaker in the trans isomer.

| Parameter | Expected Observation for (2S, 4S)-cis | Expected Observation for (2S, 4R)-trans |

| ³J(H3-H4) | Typically different values due to varied dihedral angles | Typically different values due to varied dihedral angles |

| NOE Correlation | Strong NOE between C4-CH₃ and C2-H | Weak or no NOE between C4-CH₃ and C2-H |

| ¹³C Chemical Shift | C4-CH₃ signal influenced by steric compression | C4-CH₃ signal in a less hindered environment |

Table 1: Hypothetical NMR data for differentiating cis and trans diastereomers of 4-Methyl-5-oxo-L-proline.

X-ray Crystallography: The Definitive Method

For a crystalline solid, single-crystal X-ray diffraction is the gold standard for stereochemical assignment. It provides an unambiguous 3D structure of the molecule, allowing for the direct determination of both relative and absolute configurations.[5]

Protocol: Sample Preparation for Analysis

-

Crystallization: The purified compound must be crystallized to form high-quality, single crystals.[6] This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded as the crystal is rotated.[7]

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The absolute configuration is typically determined using anomalous dispersion effects (Flack parameter).

| Parameter | Description |

| Formula | C₆H₉NO₃ |

| Space Group | e.g., P2₁2₁2₁ (a common chiral space group)[4] |

| Unit Cell (a, b, c) | Dimensions of the repeating unit in the crystal |

| Flack Parameter | A value close to 0 confirms the assigned absolute stereochemistry |

| R-factor | A measure of the agreement between the model and the experimental data |

Table 2: Example parameters reported in a crystallographic analysis.[7]

Part 4: Chirality and Biological Implications

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological targets like enzymes and receptors, which are themselves chiral.

The "Chiral Switch": Stereoisomers and Biological Response

It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit vastly different biological activities.[2][3] One isomer may be highly active (the eutomer), while its enantiomer or diastereomer may be less active or even inactive (the distomer). In some cases, the distomer may contribute to undesirable side effects or have a different pharmacological profile altogether. Therefore, isolating and testing each stereoisomer of 4-Methyl-5-oxo-L-proline independently is a critical step in drug development.[8]

Impact on Peptide Conformation

When incorporated into a peptide sequence, proline and its analogs exert a significant influence on the local backbone conformation.[9][10] The rigid ring structure restricts the phi (Φ) torsion angle. Furthermore, the substitution at the C4 position influences the ring's pucker (endo vs. exo) and the propensity for the Xaa-Pro amide bond to adopt a cis or trans conformation.[11] The cis/trans isomerization of proline residues is often a rate-limiting step in protein folding.[11][12] The specific stereochemistry of a 4-methyl substituent can be used to bias these conformational equilibria, thereby engineering peptides with desired secondary structures and enhanced biological stability.

Conclusion

4-Methyl-5-oxo-L-proline serves as an excellent model for the challenges and rigor required in modern stereochemical analysis. Its two chiral centers give rise to a rich stereoisomeric landscape where each unique molecule can possess a distinct biological identity. A successful research or drug development program hinges on the ability to execute stereoselective syntheses and to apply a synergistic suite of analytical techniques—primarily NMR and X-ray crystallography—to unambiguously confirm the three-dimensional structure. Understanding and controlling the chirality of such proline analogs is not merely an academic exercise; it is a fundamental prerequisite for designing safe, selective, and effective next-generation therapeutics.

References

-

Hein, S., Kelm, J., & Wölper, C. (2020). Redetermination of the solvent-free crystal structure of l-proline. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1934–1938. [Link]

- Wang, Y., et al. (2015). Method for synthesizing 4-oxo-L-proline derivative.

-

de Visser, P. C., et al. (1995). Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. Recueil des Travaux Chimiques des Pays-Bas, 114(4-5), 229-234. [Link]

-

Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. The Journal of organic chemistry, 70(13), 5173–5181. [Link]

- Guegan, R., et al. (1993). Derivatives of l-proline, their preparation and their biological uses.

-

National Center for Biotechnology Information. (n.d.). Methyl 5-oxo-L-prolinate. PubChem. Retrieved February 8, 2024, from [Link]

-

Lee, C. C., et al. (2022). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. Molbank, 2022(3), M1450. [Link]

-

Abbas, A. K., & Salam, R. (2017). Metal complexes of Proline-Azo Dyes, Synthesis, Characterization, Dying Performance and Antibacterial Activity Studies. Oriental Journal of Chemistry, 33(1), 402-417. [Link]

-

Wang, Y., et al. (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 28(23), 7891. [Link]

-

Pretze, M., et al. (2018). Isomers of 4-[18F]Fluoro-Proline: Radiosynthesis, Biological Evaluation and Results in Humans using PET. Scientific Reports, 8(1), 12345. [Link]

-

Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3183. [Link]

-

De, B., et al. (1989). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor. Journal of Medicinal Chemistry, 32(5), 996-1001. [Link]

-

Wlodawer, A. (2000). X Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(5), 249–259. [Link]

-

Li, P., et al. (2017). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Medicinal Research Reviews, 37(5), 1099–1132. [Link]

-

Peng, C. S., & Tokmakoff, A. (2015). 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation. The Journal of Physical Chemistry B, 119(1), 306–314. [Link]

-

Chem-Impex International. (n.d.). Boc-cis-4-fluoro-5-oxo-L-proline methyl ester. Retrieved February 8, 2024, from [Link]

-

Ali, M., et al. (2013). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 10), 1138–1141. [Link]

-

Meister, A. (1981). The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate). The Journal of Biological Chemistry, 256(19), 9721–9724. [Link]

-

El-Hafidi, M., & Pérez, I. (2020). The Multifaceted Roles of Proline in Cell Behavior. Biomolecules, 10(6), 882. [Link]

-

D'hooghe, M., et al. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 15(7), 1032–1051. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Oxo-L-prolyl-L-proline. PubChem. Retrieved February 8, 2024, from [Link]

Sources

- 1. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Proline Derivatives and Analogs [sigmaaldrich.com]

- 10. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyl-5-oxo-L-proline as a derivative of pyroglutamic acid.

This technical guide details the structural properties, synthesis, and pharmacological applications of 4-Methyl-5-oxo-L-proline (also known as 4-methylpyroglutamic acid). It focuses on the (2S,4S) diastereomer, which is highly valued in medicinal chemistry for its ability to induce specific conformational constraints in peptide backbones.

A Conformationally Constrained Scaffold for Peptidomimetics & Drug Design[1]

Executive Summary

4-Methyl-5-oxo-L-proline is a non-proteinogenic amino acid derivative that functions as a structural hybrid of pyroglutamic acid and leucine/valine. By introducing a methyl group at the C4 position of the lactam ring, this molecule imposes significant steric constraints that restrict the conformational freedom of the pyrrolidinone ring.

In drug development, it serves two primary roles:

-

Chiral Intermediate: A precursor for the stereoselective synthesis of 4-methylproline , a key motif in ACE inhibitors and antimicrobial peptides.

-

Peptidomimetic Scaffold: When incorporated into peptide chains, it locks the backbone torsion angles (

), stabilizing secondary structures like

Chemical Identity & Structural Dynamics[2][3]

Nomenclature & Stereochemistry

The compound exists as two diastereomers based on the relative orientation of the C4-methyl group to the C2-carboxyl group:

-

(2S, 4S)-4-methyl-5-oxo-L-proline: The cis isomer (methyl and carboxyl groups on the same face). This is the thermodynamically preferred product in catalytic hydrogenation routes.

-

(2S, 4R)-4-methyl-5-oxo-L-proline: The trans isomer.

Conformational Analysis

Unlike L-proline, which toggles rapidly between

-

Steric Locking: The addition of the C4-methyl group forces the ring into a specific pucker to minimize 1,3-diaxial interactions with the C2-carboxylate.

-

Bioisosterism: The 4-methyl group mimics the side chain of aliphatic amino acids (like Leucine) while maintaining the rigid backbone of Proline, making it an ideal "chimera" for scanning Structure-Activity Relationships (SAR).

Synthesis Protocols

The most robust route to enantiopure (2S,4S)-4-methyl-5-oxo-L-proline avoids direct alkylation of the enolate, which often yields racemic mixtures at C4. Instead, an indirect route via an exocyclic enaminone intermediate ensures high stereocontrol.

Visual Workflow (Reaction Scheme)

Figure 1: Stereoselective synthesis pathway via enaminone intermediate.

Detailed Methodology: The "Enaminone" Route

This protocol favors the formation of the (2S,4S) isomer (cis) due to the directing effect of the C2-carboxyl group during hydrogenation.

Phase 1: Protection & Activation

-

Starting Material: Begin with L-pyroglutamic acid (commercially available).[1]

-

Esterification: Reflux with methanol/SOCl

to generate Methyl L-pyroglutamate. -

N-Protection: React with Di-tert-butyl dicarbonate (Boc

O) and DMAP in acetonitrile to yield N-Boc-methyl pyroglutamate.-

Why: The carbamate protection (Boc) activates the C4 position for deprotonation/functionalization by increasing the electron-withdrawing nature of the lactam carbonyl.

-

Phase 2: C4-Functionalization

-

Reagent: Treat the protected intermediate with Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) in toluene at reflux (100–110°C).

-

Mechanism: This installs a dimethylaminomethylidene group at C4.

-

Observation: The solution turns deep red/orange, indicating the formation of the conjugated enaminone system.

-

Workup: Evaporate solvent. The residue is usually pure enough for the next step.

Phase 3: Stereoselective Reduction

-

Hydrogenation: Dissolve the enaminone in Ethanol/EtOAc. Add 10% Pd/C catalyst.

-

Conditions: Stir under H

atmosphere (1-3 atm) for 12–24 hours. -

Stereocontrol: The hydrogenation occurs from the face opposite the bulky C2-carboxylate group (steric approach control), forcing the newly formed methyl group into the cis (2S,4S) configuration relative to the carboxylate.

-

Deprotection (Optional): If the free acid is required, hydrolyze the ester with LiOH in THF/Water, followed by Boc removal with TFA/DCM.

Physical Data for Validation

| Property | Value (2S, 4S Isomer) | Notes |

| Molecular Formula | C | (Methyl derivative) |

| Appearance | White crystalline solid | Hygroscopic |

| 1H NMR (CDCl3) | Distinct doublet for C4-Methyl | |

| Stereoselectivity | > 95:5 (cis:trans) | Via hydrogenation route |

Biological & Pharmacological Applications[5][6][7][8]

Peptidomimetics & Stability

Incorporating 4-methyl-5-oxo-L-proline into peptide drugs confers resistance to prolyl peptidases . The steric bulk of the methyl group prevents the enzyme from engaging the scissile bond effectively.

-

Application: Used in the design of Thyrotropin-releasing hormone (TRH) analogues to extend half-life.

Drug Development Scaffolds

This molecule is a direct precursor to (2S,4S)-4-methylproline , which is used in:

-

ACE Inhibitors: Modifying the proline ring of captopril/enalapril analogues to alter potency and lipophilicity.

-

Antimicrobial Peptides: Disrupting bacterial membranes by stabilizing amphipathic helices.

-

Protein Engineering: It has been successfully incorporated into Thioredoxin to study protein folding dynamics, acting as a local probe for backbone rigidity (See Reference 1).

Metabolic Pathway Visualization

In biological systems, pyroglutamic acid is part of the

Figure 2: Interaction of 4-methyl-5-oxo-L-proline with the Glutathione (gamma-glutamyl) cycle.

References

-

RSC (Organic & Biomolecular Chemistry). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin.

-

Source:

-

-

National Institutes of Health (PubChem).

-

Source:

-

-

Google Patents. Process for synthesizing L-gamma-methylene glutamic acid and analogs (US6977311B2).

-

Source:

-

-

National Institutes of Health (PubMed). Synthesis of (2S, 4S)

-

Source:

-

Sources

Role of 4-Methyl-5-oxo-L-proline in metabolic pathways

An In-Depth Technical Guide on the Role of 4-Methyl-5-oxo-L-proline in Metabolic Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-oxo-L-proline represents a structurally intriguing modification of the well-characterized metabolite 5-oxo-L-proline (pyroglutamic acid). While the metabolic pathways of proline and pyroglutamate are extensively studied, the introduction of a methyl group at the 4-position introduces significant questions regarding its recognition by enzymes, its metabolic fate, and its potential biological activities. This technical guide provides a comprehensive framework for investigating the role of 4-Methyl-5-oxo-L-proline in metabolic pathways. It synthesizes our understanding of related metabolic networks, proposes testable hypotheses, and details robust experimental protocols for elucidating the biosynthesis, degradation, and physiological effects of this novel proline analogue. This document is intended to serve as a foundational resource for researchers embarking on the study of this and similar modified amino acid derivatives, with a view toward both fundamental metabolic discovery and therapeutic development.

Introduction: The Chemical Context and Unanswered Questions

Proline metabolism is central to cellular bioenergetics, redox homeostasis, and stress responses.[1][2] The interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C) is a critical metabolic cycle.[1] A key related metabolite is 5-oxo-L-proline (also known as pyroglutamic acid), a lactam derivative of glutamic acid.[3] 5-oxo-L-proline is an important intermediate in the γ-glutamyl cycle, which is crucial for glutathione synthesis and recycling.[4][5] The enzyme 5-oxo-L-prolinase (OPLAH) catalyzes the ATP-dependent conversion of 5-oxo-L-proline to glutamate, thereby linking it back to central amino acid metabolism.[5]

The introduction of a methyl group at the 4-position of the pyrrolidone ring to create 4-Methyl-5-oxo-L-proline raises several critical questions for the metabolic researcher:

-

Enzymatic Recognition: Will the methyl group at the 4-position sterically hinder or alter the binding of the molecule to key enzymes such as 5-oxo-L-prolinase? Studies on 5-oxo-L-proline analogs have shown that modifications to the pyrrolidone ring can significantly impact enzyme interaction, leading to partially coupled or uncoupled reactions.[6]

-

Metabolic Stability: If not a substrate for 5-oxo-L-prolinase, could 4-Methyl-5-oxo-L-proline act as an inhibitor, potentially disrupting the γ-glutamyl cycle and glutathione homeostasis?

-

Alternative Metabolic Fates: Could this molecule be metabolized by other, less specific enzymes, or could it be excreted unchanged?

-

Novel Bioactivity: Does the methylated structure confer any novel biological activities, such as mimicking or antagonizing other signaling molecules? Proline itself has multifaceted roles in cell signaling and epigenetics.[7]

This guide will provide the theoretical framework and practical methodologies to address these questions systematically.

Hypothesized Metabolic Roles and Pathways

Based on the known metabolism of structurally similar compounds, we can propose several plausible metabolic scenarios for 4-Methyl-5-oxo-L-proline.

Hypothesis 1: Interaction with the γ-Glutamyl Cycle via 5-Oxo-L-prolinase

The primary enzyme responsible for the catabolism of 5-oxo-L-proline is 5-oxo-L-prolinase.[5] The central question is whether 4-Methyl-5-oxo-L-proline can act as a substrate or inhibitor of this enzyme.

-

As a Substrate: If 4-Methyl-5-oxo-L-proline is a substrate, its hydrolysis would yield 4-methyl-L-glutamate. This product could then potentially enter downstream pathways of glutamate metabolism.

-

As an Inhibitor: If the methyl group prevents catalysis but not binding, 4-Methyl-5-oxo-L-proline could act as a competitive inhibitor of 5-oxo-L-prolinase. This would lead to an accumulation of endogenous 5-oxo-L-proline, potentially causing pyroglutamic acidosis and disrupting glutathione metabolism.[4]

Caption: Hypothesized interaction of 4-Methyl-5-oxo-L-proline with 5-oxo-L-prolinase.

Hypothesis 2: Biosynthesis from a Methylated Proline Precursor

It is conceivable that 4-Methyl-5-oxo-L-proline is not a xenobiotic but an endogenous metabolite. Its biosynthesis would likely originate from a methylated proline or glutamate precursor.

-

Proline Oxidation: 4-Methyl-L-proline could be oxidized by proline dehydrogenase (PRODH) to form 4-Methyl-P5C. This intermediate could then be further metabolized, potentially leading to the formation of 4-Methyl-5-oxo-L-proline through a side reaction or an uncharacterized enzymatic step. Proline oxidation is a key pathway for energy production.[8]

-

Glutamate Cyclization: A methylated glutamine or glutamate derivative could undergo cyclization, similar to the formation of 5-oxo-L-proline from glutamine.[3]

Experimental Protocols for Elucidating Metabolic Fate

To systematically investigate the metabolic role of 4-Methyl-5-oxo-L-proline, a multi-pronged experimental approach is necessary.

Enzymatic Assays with Purified 5-Oxo-L-prolinase

Objective: To determine if 4-Methyl-5-oxo-L-proline is a substrate or inhibitor of 5-oxo-L-prolinase.

Methodology:

-

Enzyme Source: Obtain purified recombinant human 5-oxo-L-prolinase.

-

Substrate Assay:

-

Incubate the enzyme with 4-Methyl-5-oxo-L-proline and ATP.

-

Monitor for the formation of ADP and/or 4-methyl-L-glutamate over time.

-

ADP formation can be quantified using a coupled spectrophotometric assay (e.g., pyruvate kinase/lactate dehydrogenase assay).

-

4-methyl-L-glutamate can be detected and quantified using LC-MS/MS.

-

-

Inhibition Assay:

-

Perform the standard 5-oxo-L-prolinase assay using 5-oxo-L-proline as the substrate.

-

Include varying concentrations of 4-Methyl-5-oxo-L-proline to determine its effect on the reaction rate.

-

Calculate the IC₅₀ and determine the mode of inhibition (e.g., competitive, non-competitive) through kinetic analysis (Lineweaver-Burk or Michaelis-Menten plots).

-

Self-Validation: The protocol's integrity is maintained by running parallel controls: a positive control with the natural substrate (5-oxo-L-proline) to ensure enzyme activity, and a negative control without the enzyme to check for non-enzymatic degradation.

Cellular Uptake and Metabolism Studies

Objective: To determine if cells can internalize 4-Methyl-5-oxo-L-proline and to identify its intracellular metabolites.

Methodology:

-

Cell Culture: Use a relevant cell line (e.g., HEK293, HepG2, or a cell line relevant to a specific disease model).

-

Stable Isotope Labeling: Synthesize ¹³C- or ¹⁵N-labeled 4-Methyl-5-oxo-L-proline. This is crucial for distinguishing the administered compound and its metabolites from the endogenous cellular metabolome.

-

Incubation and Extraction:

-

Incubate the cells with the labeled 4-Methyl-5-oxo-L-proline for various time points.

-

Harvest the cells and perform a metabolite extraction (e.g., using a methanol/acetonitrile/water solvent system).

-

-

Metabolite Profiling:

-

Analyze the cell extracts using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).

-

Search for the mass shifts corresponding to the labeled compound and its predicted metabolites (e.g., labeled 4-methyl-L-glutamate).

-

Caption: Workflow for cellular metabolism studies using stable isotope labeling.

In Vivo Pharmacokinetic and Metabolic Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4-Methyl-5-oxo-L-proline in a whole organism model.

Methodology:

-

Animal Model: Use a standard laboratory model, such as mice or rats.

-

Compound Administration: Administer labeled 4-Methyl-5-oxo-L-proline via a relevant route (e.g., oral gavage, intravenous injection).

-

Sample Collection: Collect blood, urine, and feces at multiple time points. At the end of the study, collect various tissues.

-

Quantification and Identification:

-

Use LC-MS/MS to quantify the concentration of the parent compound in plasma over time to determine pharmacokinetic parameters (half-life, clearance, volume of distribution).

-

Analyze urine, feces, and tissue homogenates to identify and quantify metabolites.

-

Relevance to Drug Development

Proline and its analogues are valuable building blocks in medicinal chemistry, often used to introduce conformational rigidity into small molecules and peptides.[9][10] The antifungal drug anidulafungin, for instance, contains a modified proline moiety.[11]

-

Enzyme Inhibitors: If 4-Methyl-5-oxo-L-proline is found to be a potent inhibitor of 5-oxo-L-prolinase, it could be a starting point for developing drugs that modulate glutathione metabolism. Such compounds could have applications in cancer therapy, where altering glutathione levels can sensitize tumor cells to chemotherapy.[12]

-

Metabolic Probes: As a metabolically stable analogue of 5-oxo-L-proline, it could be used as a chemical probe to study the physiological consequences of blocking the γ-glutamyl cycle.

-

Targeting Pathogen Metabolism: Proline metabolism is essential for the survival of various pathogens, including Trypanosoma cruzi.[13] Novel proline analogues could be explored as potential antimicrobial or antiparasitic agents by targeting pathogen-specific metabolic enzymes.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Kinetic Parameters of 5-Oxo-L-prolinase with 4-Methyl-5-oxo-L-proline

| Compound | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | kcat/Kₘ (M⁻¹s⁻¹) | IC₅₀ (µM) |

| 5-Oxo-L-proline | Value | Value | Value | N/A |

| 4-Methyl-5-oxo-L-proline | Value | Value | Value | Value |

Table 2: Pharmacokinetic Parameters of 4-Methyl-5-oxo-L-proline in Mice

| Parameter | Value (units) |

| Half-life (t₁/₂) | Value (h) |

| Cₘₐₓ | Value (ng/mL) |

| Tₘₐₓ | Value (h) |

| AUC | Value (ng·h/mL) |

| Clearance (CL) | Value (mL/h/kg) |

Conclusion

The study of 4-Methyl-5-oxo-L-proline offers a compelling opportunity to explore the specificity of metabolic enzymes and to potentially develop novel therapeutic agents. While direct evidence of its metabolic role is currently lacking, the established principles of proline and pyroglutamate metabolism provide a robust framework for its investigation. The systematic application of enzymatic assays, stable isotope tracing in cells, and in vivo ADME studies, as outlined in this guide, will be essential to unravel the metabolic fate and biological significance of this intriguing molecule. The insights gained will not only illuminate a specific metabolic question but will also contribute to the broader understanding of how small structural modifications can profoundly impact the biological activity of metabolites, a cornerstone of modern drug design.

References

-

Rupa Health. (n.d.). Pyroglutamic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). proline degradation | Pathway. PubChem. Retrieved from [Link]

- Van Der Werf, P., & Meister, A. (1976). New substrates of 5-oxo-L-prolinase. The Journal of biological chemistry, 251(11), 3293–3298.

- Van der Werf, P., Orlowski, M., & Meister, A. (1971). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle.

-

(PDF) Characterization of 5-Oxo-L-prolinase in normal and tumor tissues of humans and rats: A potential new target for biochemical modulation of glutathione - ResearchGate. (n.d.). Retrieved from [Link]

- Reddy, P. S., et al. (2015). Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance. Frontiers in Plant Science, 6, 1125.

- Moxley, M. A., & Becker, D. F. (2017). Role of Proline in Pathogen and Host Interactions. Antioxidants & redox signaling, 27(10), 667–683.

-

Wikipedia. (n.d.). Anidulafungin. Retrieved from [Link]

- D'Aniello, C., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8, 592895.

- Silber, A. M., et al. (2019). Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development. Frontiers in Cellular and Infection Microbiology, 9, 39.

- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of medicinal chemistry.

-

ResearchGate. (n.d.). Proline Analogues in Drug Design: Current Trends and Future Prospects. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

Sources

- 1. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 5. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 8. Frontiers | Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance [frontiersin.org]

- 9. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anidulafungin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 4-Methyl-5-oxo-L-proline in peptide synthesis.

Application Note: Strategic Incorporation of 4-Methyl-5-oxo-L-proline in Peptide Drug Design

Part 1: Executive Summary & Scientific Rationale

4-Methyl-5-oxo-L-proline (also referred to as 4-methylpyroglutamic acid) is a highly specialized, conformationally constrained amino acid derivative. Unlike standard amino acids used for chain elongation, this molecule functions almost exclusively as an N-terminal capping unit .

Its incorporation is a high-impact strategy in medicinal chemistry, primarily used to:

-

Block N-terminal Exopeptidases: The lactam ring eliminates the free N-terminal amine, preventing degradation by aminopeptidases. The C4-methyl group adds steric bulk, further hindering enzyme active site access compared to standard pyroglutamic acid (pGlu).

-

Modulate Lipophilicity: The addition of the methyl group increases the LogP of the peptide, potentially enhancing blood-brain barrier (BBB) permeability—a critical factor for neuropeptide analogs (e.g., TRH, Neurotensin).

-